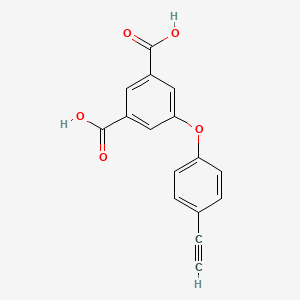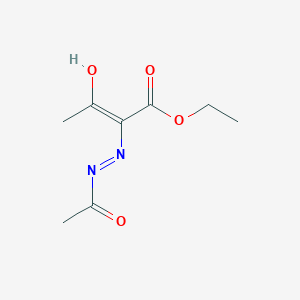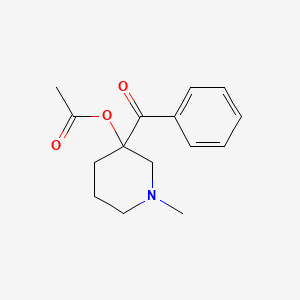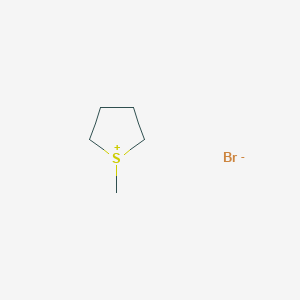
1-Methylthiolan-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylthiolan-1-ium bromide is a chemical compound with the molecular formula C5H11SBr. It is a type of quaternary ammonium salt, which is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of a sulfur atom in its structure, which imparts unique properties to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylthiolan-1-ium bromide can be synthesized through several methods. One common method involves the reaction of 1-methylthiolan with hydrobromic acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylthiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methylthiolan-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methylthiolan-1-ium bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial properties. The sulfur atom in its structure also plays a role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methylpyridinium bromide
- 1-Methylimidazolium bromide
- 1-Methylquinolinium bromide
Comparison
1-Methylthiolan-1-ium bromide is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties compared to other quaternary ammonium salts. This sulfur atom can participate in various chemical reactions, making the compound versatile in different applications.
Propriétés
Numéro CAS |
90801-35-7 |
|---|---|
Formule moléculaire |
C5H11BrS |
Poids moléculaire |
183.11 g/mol |
Nom IUPAC |
1-methylthiolan-1-ium;bromide |
InChI |
InChI=1S/C5H11S.BrH/c1-6-4-2-3-5-6;/h2-5H2,1H3;1H/q+1;/p-1 |
Clé InChI |
HOBJNWZORRVEQB-UHFFFAOYSA-M |
SMILES canonique |
C[S+]1CCCC1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
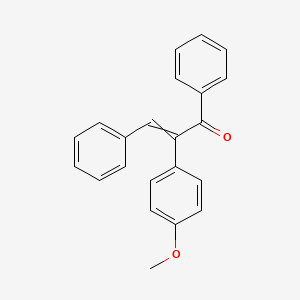
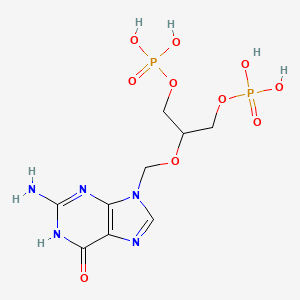
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
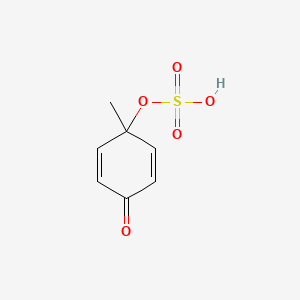
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)

![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
